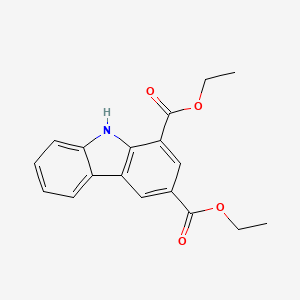
Diethyl 9H-carbazole-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 9H-carbazole-1,3-dicarboxylate is an organic compound belonging to the carbazole family. Carbazoles are nitrogen-containing heterocyclic compounds known for their diverse applications in various fields, including chemistry, biology, and materials science. This compound is particularly notable for its potential use in the synthesis of coordination cages and other advanced materials .
Preparation Methods
The synthesis of diethyl 9H-carbazole-1,3-dicarboxylate typically involves the esterification of 9H-carbazole-1,3-dicarboxylic acid. One common method includes the reaction of 9H-carbazole-1,3-dicarboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield the diethyl ester . This method is advantageous due to its simplicity and high yield. Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to ensure efficiency and cost-effectiveness .
Chemical Reactions Analysis
Diethyl 9H-carbazole-1,3-dicarboxylate undergoes various chemical reactions, including:
Major products formed from these reactions include various substituted carbazole derivatives, which can be further utilized in the synthesis of advanced materials and coordination cages .
Scientific Research Applications
Diethyl 9H-carbazole-1,3-dicarboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of diethyl 9H-carbazole-1,3-dicarboxylate and its derivatives involves interactions with various molecular targets and pathways. For instance, carbazole derivatives have been shown to inhibit enzymes like α-glucosidase, which plays a role in carbohydrate metabolism . Additionally, these compounds can modulate oxidative stress and block adrenergic hyperactivation, contributing to their therapeutic effects .
Comparison with Similar Compounds
Diethyl 9H-carbazole-1,3-dicarboxylate can be compared with other similar compounds, such as:
Dimethyl 9H-carbazole-1,3-dicarboxylate: Similar in structure but with methyl ester groups instead of ethyl, affecting its solubility and reactivity.
9H-carbazole-3,6-dicarboxylate: Differing in the position of the carboxylate groups, which can influence the compound’s chemical properties and applications.
3,6-Dimethyl-9H-carbazole: Lacks the carboxylate groups, making it less reactive in certain chemical reactions.
This compound is unique due to its specific ester groups and the position of the carboxylate groups, which confer distinct chemical properties and reactivity, making it valuable for specialized applications in materials science and medicinal chemistry .
Properties
CAS No. |
82408-86-4 |
|---|---|
Molecular Formula |
C18H17NO4 |
Molecular Weight |
311.3 g/mol |
IUPAC Name |
diethyl 9H-carbazole-1,3-dicarboxylate |
InChI |
InChI=1S/C18H17NO4/c1-3-22-17(20)11-9-13-12-7-5-6-8-15(12)19-16(13)14(10-11)18(21)23-4-2/h5-10,19H,3-4H2,1-2H3 |
InChI Key |
PMKIJIAMRGGLJN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C(=C1)C(=O)OCC)NC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















